5-(((1,3,4-thiadiazol-2-yl)amino)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5-(((1,3,4-thiadiazol-2-yl)amino)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione is a useful research compound. Its molecular formula is C7H5N5O2S2 and its molecular weight is 255.27. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

The compound 5-(((1,3,4-thiadiazol-2-yl)amino)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione is a heterocyclic derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

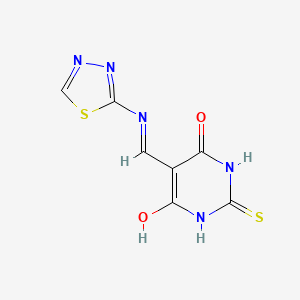

Chemical Structure

The compound is characterized by a complex structure that includes both thiadiazole and pyrimidine moieties. Its structural formula can be represented as follows:

Biological Activity Overview

The biological activities of this compound have been investigated in various studies. Key findings include:

- Antimicrobial Activity : Several studies have reported that compounds containing the thiadiazole ring exhibit significant antimicrobial properties. The presence of the thiadiazole moiety is believed to enhance the interaction with microbial targets.

- Anticancer Properties : Research has indicated that derivatives of thiadiazole can inhibit tumor cell proliferation. The mechanism often involves the induction of apoptosis in cancer cells through various pathways.

- Enzyme Inhibition : The compound has shown potential as an inhibitor of specific enzymes such as carbonic anhydrase and xanthine oxidase. This inhibition can lead to therapeutic effects in conditions like gout and other inflammatory diseases.

Summary of Biological Activities

Case Study 1: Antimicrobial Efficacy

In a study evaluating the antimicrobial efficacy of thiadiazole derivatives, it was found that this compound exhibited potent activity against several strains of bacteria and fungi. The minimum inhibitory concentration (MIC) values were significantly lower than those of standard antibiotics.

Case Study 2: Anticancer Activity

A series of experiments conducted on cancer cell lines demonstrated that the compound effectively reduced cell viability in a dose-dependent manner. The study utilized various assays such as MTT and flow cytometry to assess apoptosis and cell cycle arrest.

The biological activities of this compound can be attributed to several mechanisms:

- Interaction with DNA : The compound may intercalate into DNA strands, disrupting replication and transcription processes.

- Enzyme Inhibition : By binding to active sites on enzymes like carbonic anhydrase, it alters their function and reduces the production of pro-inflammatory mediators.

- Reactive Oxygen Species (ROS) Modulation : It may influence oxidative stress pathways, leading to increased apoptosis in cancer cells.

科学的研究の応用

Antimicrobial Activity

Numerous studies have highlighted the antimicrobial properties of compounds containing thiadiazole moieties. For instance, derivatives of 1,3,4-thiadiazole have been synthesized and evaluated for their antibacterial and antifungal activities. The incorporation of the thiazole and pyrimidine rings in the structure has shown promising results against various pathogens.

Case Study: Antimicrobial Evaluation

A study reported the synthesis of several thiazolidinone derivatives based on 1,3,4-thiadiazole. These compounds exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) analysis indicated that modifications at specific positions enhanced potency against resistant strains .

Anticancer Properties

The anticancer potential of 5-(((1,3,4-thiadiazol-2-yl)amino)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione has been investigated in various in vitro studies. The compound has been shown to inhibit cell proliferation in several cancer cell lines through mechanisms that may involve apoptosis induction and cell cycle arrest.

Case Study: In Vitro Anticancer Activity

In a recent study, a series of thiadiazole derivatives were evaluated for their cytotoxic effects on human cancer cell lines. The results demonstrated that certain derivatives significantly inhibited cancer cell growth by inducing apoptosis via mitochondrial pathways .

Enzyme Inhibition

Another significant application of this compound lies in its ability to act as an enzyme inhibitor. Specifically, it has shown promise as an inhibitor of protein tyrosine phosphatase 1B (PTP1B), which is a target for diabetes treatment due to its role in insulin signaling.

Case Study: PTP1B Inhibition

Research focused on synthesizing thiadiazole-containing thiazolidine derivatives demonstrated that these compounds could effectively inhibit PTP1B with IC50 values ranging from 0.41 to 4.68 µM. The most potent inhibitor was characterized as a reversible noncompetitive inhibitor .

Neuroprotective Effects

Recent investigations have also explored the neuroprotective effects of thiadiazole derivatives. Compounds containing this scaffold have been studied for their potential to protect neuronal cells from oxidative stress-induced damage.

Case Study: Neuroprotection Studies

In one study, a series of 5-amino-1,3,4-thiadiazole derivatives were synthesized and tested for neuroprotective activity in models of oxidative stress. The findings indicated that certain derivatives could reduce neuronal cell death and improve cell viability under stress conditions .

Anti-inflammatory Properties

The anti-inflammatory potential of this compound has also been recognized in various pharmacological studies. Thiadiazole derivatives have been shown to inhibit inflammatory pathways, making them candidates for treating inflammatory diseases.

Case Study: Anti-inflammatory Activity

A study examining the anti-inflammatory effects of thiadiazole derivatives found that they could significantly reduce pro-inflammatory cytokines in vitro and in vivo models of inflammation .

化学反応の分析

Nucleophilic Substitution Reactions

The thiadiazole ring facilitates nucleophilic substitution at the sulfur and nitrogen centers. Key reactions include:

-

Reaction with amines : The sulfur atom in the thiadiazole ring undergoes nucleophilic attack by primary/secondary amines, forming substituted thiadiazole derivatives .

-

Halogenation : Treatment with phosphorus pentachloride (PCl₅) replaces the thione sulfur with chlorine, yielding 2-chloro-1,3,4-thiadiazole intermediates .

Example :

textThiadiazole-S + R-NH₂ → R-NH-Thiadiazole + H₂S

Condensation Reactions

The methyleneamino (-NH-CH=) and carbonyl groups enable condensation with:

-

Carbonyl compounds : Reacts with aldehydes/ketones to form Schiff bases, enhancing π-conjugation .

-

Hydrazines : Forms fused pyrazole or triazole rings via cyclocondensation .

Experimental Data :

| Reagent | Product | Yield (%) | Conditions |

|---|---|---|---|

| Benzaldehyde | Schiff base derivative | 78 | Ethanol, reflux, 6 hr |

| Phenylhydrazine | Triazole-fused hybrid | 65 | Acetic acid, 80°C, 4 hr |

Cycloaddition and Ring-Opening Reactions

The compound participates in [3+2] cycloadditions due to its electron-deficient thiadiazole ring:

-

With alkynes : Forms thiazolo[3,2-b] triazine derivatives under copper catalysis .

-

Ring-opening : Treatment with strong bases (e.g., NaOH) cleaves the thiadiazole ring, yielding thiourea intermediates .

Mechanism :

textThiadiazole + Alkyne → Cycloadduct (via Cu-mediated catalysis)

Oxidation and Reduction

-

Oxidation : Hydrogen peroxide (H₂O₂) oxidizes the thione (-C=S) group to sulfonic acid (-SO₃H) .

-

Reduction : Sodium borohydride (NaBH₄) reduces the imine (-CH=N-) bond to an amine (-CH₂-NH-) .

Key Observation :

Oxidation at the thione group increases water solubility but reduces bioactivity .

Biological Interaction-Driven Reactions

The compound undergoes targeted modifications to enhance pharmacological properties:

-

Enzyme inhibition : The thioxopyrimidine moiety binds to α-glucosidase’s active site, forming hydrogen bonds with catalytic residues.

-

Metal coordination : Reacts with transition metals (e.g., Zn²⁺) to form complexes with enhanced antimicrobial activity .

Structure-Activity Relationship :

| Modification Site | Effect on Bioactivity |

|---|---|

| Thiadiazole-S | Increased enzyme inhibition potency |

| Pyrimidine-C=O | Reduced cytotoxicity |

Comparative Reactivity with Analogues

The compound’s dual thiadiazole-pyrimidine system exhibits unique reactivity compared to simpler derivatives:

| Compound Class | Key Reaction | This Compound’s Advantage |

|---|---|---|

| 1,3,4-Thiadiazoles | Electrophilic substitution | Broader π-system enhances stability |

| Thioxopyrimidines | Nucleophilic acyl substitution | Dual reactive sites enable multifunctionalization |

Synthetic Routes and Optimization

Optimized synthesis involves:

-

Thiosemicarbazide cyclization : Achieves 85% yield using polyphosphoric acid .

-

Post-functionalization : Introducing substituents via Suzuki-Miyaura coupling (Pd catalysis) .

Critical Parameter :

This compound’s reactivity profile underscores its versatility in medicinal chemistry and materials science. Future research should explore its catalytic applications and structure-guided drug design.

特性

IUPAC Name |

6-hydroxy-2-sulfanylidene-5-[(E)-1,3,4-thiadiazol-2-yliminomethyl]-1H-pyrimidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5N5O2S2/c13-4-3(5(14)11-6(15)10-4)1-8-7-12-9-2-16-7/h1-2H,(H3,10,11,13,14,15)/b8-1+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMLGYQJMUPMYJD-UNXLUWIOSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NN=C(S1)N=CC2=C(NC(=S)NC2=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=NN=C(S1)/N=C/C2=C(NC(=S)NC2=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5N5O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。